4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
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Overview
Description
Preparation Methods
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves several steps. The synthetic routes typically include the reaction of cyclohexene derivatives with diethylamine under specific conditions to introduce the diethylamino groups at the 3 and 6 positions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of cyclohexene derivatives with additional functional groups, while reduction reactions may result in the formation of cyclohexane derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- can be compared with other similar compounds, such as 4-Cyclohexene-1,2-diol, 3,6-bis((phenylmethyl)amino)-, dihydrochloride. These compounds share similar structural features but differ in the substituents attached to the cyclohexene ring. The uniqueness of 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- lies in its specific diethylamino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
137866-72-9 |
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Molecular Formula |
C14H30Cl2N2O2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-3,6-bis(diethylamino)cyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C14H28N2O2.2ClH/c1-5-15(6-2)11-9-10-12(14(18)13(11)17)16(7-3)8-4;;/h9-14,17-18H,5-8H2,1-4H3;2*1H/t11-,12-,13+,14+;;/m1../s1 |
InChI Key |
YVKSMWJOZJZYEO-PYOUUUKNSA-N |
Isomeric SMILES |
CCN(CC)[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)N(CC)CC.Cl.Cl |
Canonical SMILES |
CCN(CC)C1C=CC(C(C1O)O)N(CC)CC.Cl.Cl |
Origin of Product |
United States |
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